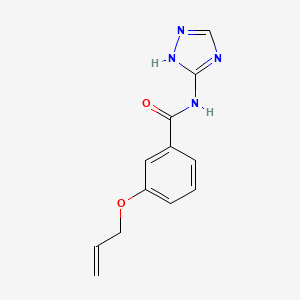![molecular formula C18H18FN3O B4406192 4-cyano-N-[4-(diethylamino)phenyl]-2-fluorobenzamide](/img/structure/B4406192.png)
4-cyano-N-[4-(diethylamino)phenyl]-2-fluorobenzamide
Vue d'ensemble
Description
4-cyano-N-[4-(diethylamino)phenyl]-2-fluorobenzamide (also known as PD173074) is a chemical compound that has been widely studied for its potential use in cancer treatment. It belongs to a class of drugs called tyrosine kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.
Mécanisme D'action
PD173074 works by binding to the ATP-binding site of FGFR and preventing the activation of downstream signaling pathways that promote cell growth and survival. This results in the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).
Biochemical and Physiological Effects:
PD173074 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels that are necessary for tumor growth). PD173074 has also been shown to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
PD173074 has a number of advantages for lab experiments. It is a highly specific inhibitor of FGFR and has been shown to have minimal off-target effects. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to its use in lab experiments. It has a relatively short half-life and can be unstable in certain conditions. It also has poor solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are a number of future directions for the study of PD173074. One area of research is the development of more potent and selective FGFR inhibitors that can overcome some of the limitations of PD173074. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to FGFR inhibitors. Finally, there is also interest in exploring the potential use of FGFR inhibitors in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Applications De Recherche Scientifique
PD173074 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of fibroblast growth factor receptor (FGFR), which is a protein that plays a key role in the growth and spread of cancer cells. PD173074 has been shown to be effective against various types of cancer cells, including breast cancer, prostate cancer, lung cancer, and glioblastoma.
Propriétés
IUPAC Name |
4-cyano-N-[4-(diethylamino)phenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O/c1-3-22(4-2)15-8-6-14(7-9-15)21-18(23)16-10-5-13(12-20)11-17(16)19/h5-11H,3-4H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPANEFZWGIXNMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-chloro-6-ethoxy-4-{[(2-furylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4406118.png)
![N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4406124.png)
![2-chloro-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide](/img/structure/B4406129.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-ethylbenzamide](/img/structure/B4406141.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B4406152.png)
![ethyl 4-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4406161.png)
![2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl acetate](/img/structure/B4406163.png)
![4-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride](/img/structure/B4406167.png)



![N-(2-fluorophenyl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4406189.png)

![methyl 4-[(3,5-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B4406200.png)